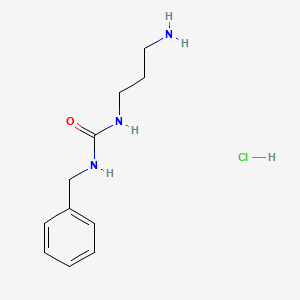

1-(3-Aminopropyl)-3-benzylurea hydrochloride

Description

1-(3-Aminopropyl)-3-benzylurea hydrochloride is a urea derivative featuring a 3-aminopropyl chain and a benzyl group attached to the urea core. This compound is structurally characterized by its hydrogen-bonding urea moiety, which is critical in pharmaceutical and biochemical applications for interactions with biological targets. The hydrochloride salt enhances solubility in aqueous environments, a common modification for bioactive compounds.

Properties

IUPAC Name |

1-(3-aminopropyl)-3-benzylurea;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N3O.ClH/c12-7-4-8-13-11(15)14-9-10-5-2-1-3-6-10;/h1-3,5-6H,4,7-9,12H2,(H2,13,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSNDBPAHHWOZJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)NCCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Addition of Amines to Potassium Cyanate

One widely employed method involves reacting the amine with potassium cyanate under acidic conditions to form the urea bond. The reaction typically requires an acidic medium (pH < 3) and elevated temperatures (60°C to reflux) for several hours. This method has been adapted to various amines, including benzylamine derivatives, to yield monosubstituted ureas.

Catalyst-Free and Mild Conditions

Recent developments have introduced catalyst-free, mild, and scalable protocols using potassium cyanate and amines in solvents like dioxane-HCl mixtures at room temperature, achieving efficient synthesis without harsh reagents or conditions. Monitoring by thin-layer chromatography (TLC) and NMR spectroscopy ensures reaction completion and product purity.

Microwave-Assisted Synthesis Using Ammonium Chloride

A notable advancement in the preparation of monosubstituted ureas is the use of ammonium chloride as a mild acidic promoter under microwave irradiation. This method offers rapid reaction times, high yields, and broad functional group tolerance, making it highly suitable for synthesizing compounds like this compound.

Reaction Conditions and Optimization

- Reactants: Benzylamine (or 3-aminopropylbenzylamine), potassium cyanate, ammonium chloride.

- Solvent: Water.

- Microwave irradiation: 120°C for 15-20 minutes.

- Stoichiometry: Typically 1.5 to 3 equivalents of potassium cyanate and ammonium chloride.

- Product isolation: Cooling to 0°C precipitates the urea product as a hydrochloride salt, which can be isolated by simple filtration without chromatography.

Effect of Reaction Parameters

| Entry | KOCN Equiv. | NH4Cl Equiv. | H2O (mL) | Temp (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | 1.5 | 1.5 | 1.0 | 120 | 20 | 55 |

| 2 | 1.5 | 1.5 | 0.5 | 120 | 20 | 81 |

| 3 | 1.5 | 1.5 | 0.25 | 120 | 20 | 63 |

| 4 | 2.0 | 2.0 | 0.5 | 120 | 15 | 92 |

| 5 | 3.0 | 3.0 | 0.5 | 120 | 15 | 91 |

Table 1: Optimization of microwave-assisted synthesis conditions for monosubstituted ureas using ammonium chloride as promoter.

- Increasing reactant concentration improves yield up to an optimum point.

- Equimolar increases of potassium cyanate and ammonium chloride to 2.0 equivalents enhance yield significantly.

- Reaction times as short as 15 minutes at 120°C are sufficient.

- Conventional heating under similar conditions results in lower yields (~64%) even with longer reaction times, underscoring the importance of microwave irradiation.

Alternative Preparation Strategies

Catalyst-Free Room Temperature Synthesis

A catalyst-free procedure involves stirring the amine with potassium cyanate in a solvent like 4 M dioxane HCl at room temperature. This method is simple and scalable but generally requires longer reaction times and careful monitoring.

Protection and Salt Formation

For isolating the hydrochloride salt of 1-(3-Aminopropyl)-3-benzylurea, in situ formation of hydrogen chloride in alcohol solvents (e.g., isopropanol with acetyl chloride) is used to protonate the amine, facilitating crystallization and purification. This step is crucial for obtaining the stable hydrochloride salt form.

Summary of Preparation Methods

| Method | Conditions | Advantages | Limitations |

|---|---|---|---|

| Potassium cyanate + amine + acid (conventional heating) | Acidic medium, 60°C to reflux, 6-18 h | Established, broad substrate scope | Long reaction time, harsh acid conditions |

| Catalyst-free in dioxane-HCl | Room temperature, mild conditions | Simple, scalable, mild | Longer reaction time, moderate yields |

| Ammonium chloride + potassium cyanate + microwave | 120°C, 15-20 min, aqueous medium | Fast, high yield, mild, broad tolerance | Requires microwave equipment |

| In situ HCl salt formation | Acetyl chloride + isopropanol | Efficient salt formation | Additional step after synthesis |

Research Findings and Recommendations

- Microwave-assisted synthesis using ammonium chloride and potassium cyanate is currently the most efficient and mild method for preparing this compound, offering high yields (up to 92%) in short reaction times.

- The method tolerates various functional groups and avoids hazardous reagents like phosgene.

- Product isolation is straightforward due to precipitation of the hydrochloride salt, eliminating the need for chromatographic purification.

- Optimization of reagent equivalents and reaction concentration is critical to maximize yield.

- Conventional heating methods are less efficient and require longer times.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopropyl)-3-benzylurea hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the aminopropyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives of the benzylurea moiety.

Reduction: Reduced forms of the compound with altered functional groups.

Substitution: Substituted derivatives with different functional groups replacing the aminopropyl group.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(3-Aminopropyl)-3-benzylurea hydrochloride as an anticancer agent. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, including breast and prostate cancer. The mechanism of action appears to involve the inhibition of specific signaling pathways that promote tumor growth.

- Case Study : A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy against MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines. The results showed a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

Neuroprotective Effects

Another area of investigation is the neuroprotective properties of this compound. Preliminary research suggests that it may help mitigate neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

- Case Study : An experimental study conducted on animal models of Alzheimer's disease demonstrated that administration of this compound led to improved cognitive function and reduced amyloid plaque accumulation in the brain .

Receptor Modulation

The compound has been shown to act as a modulator for certain neurotransmitter receptors, particularly serotonin receptors. This property makes it a candidate for further research into treatments for mood disorders such as depression and anxiety.

- Research Findings : A pharmacological assessment revealed that this compound exhibits selective binding affinity for the 5-HT2A receptor subtype, indicating its potential as an antidepressant .

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity against various bacterial strains. Studies indicate that it possesses inhibitory effects on both Gram-positive and Gram-negative bacteria.

- Data Table: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Mechanism of Action

The mechanism of action of 1-(3-Aminopropyl)-3-benzylurea hydrochloride involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzylurea moiety can interact with hydrophobic regions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-(3-Aminopropyl)-3-benzylurea hydrochloride with key analogs, focusing on structural features, physicochemical properties, and biological/toxicological profiles:

Key Observations:

Structural Impact on Toxicity: The adamantane derivative (C₁₃H₂₄ClN) exhibits significantly higher toxicity compared to benzyl or phenyl analogs, likely due to its lipophilic adamantane group enhancing cellular uptake .

Hydrogen-Bonding and Solubility: Urea derivatives (e.g., benzyl/phenyl) exhibit strong hydrogen-bonding capacity, favoring interactions with proteins or nucleic acids. The hydrochloride salt improves aqueous solubility, critical for in vitro assays .

Applications: Benzyl/Phenyl Ureas: Used in drug discovery for kinase inhibition or as linkers in antibody-drug conjugates (ADCs) due to their modular reactivity . Imidazolidinones: Serve as peptidomimetics in protease inhibitor development .

Biological Activity

Overview

1-(3-Aminopropyl)-3-benzylurea hydrochloride is a chemical compound that has gained attention in various fields of biological and medicinal research. Its unique structure, featuring an aminopropyl group and a benzylurea moiety, allows it to interact with biological macromolecules, potentially influencing biochemical pathways and therapeutic outcomes.

- Molecular Formula : C11H18ClN3O

- Molecular Weight : 243.73 g/mol

- CAS Number : 1522395-54-5

Synthesis

The synthesis of this compound typically involves the reaction of benzyl isocyanate with 3-aminopropylamine in a solvent such as dichloromethane, followed by treatment with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The aminopropyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the benzylurea moiety can engage with hydrophobic regions. These interactions may modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

1. Interaction with G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds similar to this compound have been investigated for their roles as ligands for GPCRs. For instance, studies have shown that modifications to the structure can enhance binding affinity and specificity towards various GPCRs, which are crucial in many physiological processes .

2. Potential Therapeutic Applications

This compound has been explored for its potential in drug development, particularly in oncology. For example, related compounds have demonstrated significant antiproliferative effects on cancer cells by disrupting mitotic processes through inhibition of kinesin spindle protein (KSP), leading to cell cycle arrest and apoptosis .

Case Study 1: Kinesin Inhibition

A study investigated a series of compounds related to this compound as KSP inhibitors. The selected compound exhibited excellent biochemical potency, leading to cell death in cancer models. The mechanism involved the induction of monopolar spindle formation, characteristic of KSP inhibition .

Case Study 2: Covalent Ligands for GPCRs

Another study highlighted the development of covalent ligands targeting GPCRs based on similar scaffolds. These ligands were subjected to affinity screens, revealing compounds with high binding affinities that could serve as potential therapeutic agents for various conditions, including inflammation and cancer .

Comparative Analysis

| Compound Name | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Potential GPCR ligand | Interacts through hydrogen bonding and hydrophobic interactions |

| (+)-N-(3-aminopropyl)-N-[1-(5-benzyl... | Kinesin spindle protein inhibitor | Induces monopolar spindle formation leading to apoptosis |

| N-(3-Aminopropyl)methacrylamide hydrochloride | Polymer chemistry applications | Used in material science for functionalization |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.